4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(furan-2-yl)-1,6-dimethylpiperidin-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-6-9(7-11(13)12(8)2)10-4-3-5-14-10/h3-5,8-9,11,13H,6-7H2,1-2H3 |
InChI Key |
SLULICYBXGUCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C)O)C2=CC=CO2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Furan 2 Yl 1,6 Dimethylpiperidin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, the connectivity and stereochemistry of 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol can be established.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C5' position of the furan ring is expected to resonate furthest downfield, followed by the protons at the C3' and C4' positions. researchgate.net
The piperidine (B6355638) ring protons would exhibit complex splitting patterns in the aliphatic region due to spin-spin coupling and diastereotopicity. The proton on the hydroxyl-bearing carbon (C2-H) would likely appear as a distinct multiplet. The N-methyl (N-CH₃) and C-methyl (C6-CH₃) groups are expected to appear as singlets or doublets, respectively, in the upfield region of the spectrum. The hydroxyl proton (OH) would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Furan H-5' | ~7.4-7.6 | Multiplet |
| Furan H-3' | ~6.3-6.5 | Multiplet |
| Furan H-4' | ~6.2-6.4 | Multiplet |
| Piperidine H-2 | ~4.5-5.0 | Multiplet |
| Piperidine H-4 | ~2.8-3.2 | Multiplet |
| Piperidine H-3, H-5 | ~1.5-2.5 | Complex Multiplets |
| N-CH₃ | ~2.2-2.5 | Singlet |
| C6-CH₃ | ~1.1-1.3 | Doublet |
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbon atoms of the furan ring are expected to resonate in the downfield region (around 100-155 ppm), characteristic of sp²-hybridized carbons in a heteroaromatic system. rsc.org The C2' carbon, being attached to the piperidine ring, and the C5' carbon, adjacent to the oxygen atom, would have distinct chemical shifts.
The carbons of the piperidine ring will appear in the aliphatic region. The C2 carbon, bonded to both a nitrogen and an oxygen atom (as part of the hemiaminal group), is expected to be the most downfield of the piperidine carbons. The C6 carbon, also adjacent to the nitrogen, will also be downfield relative to the other ring carbons. The N-methyl and C6-methyl carbons will appear at the most upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Furan C-2' | ~150-155 |
| Furan C-5' | ~140-145 |
| Furan C-3' | ~110-115 |
| Furan C-4' | ~105-110 |
| Piperidine C-2 | ~85-95 |
| Piperidine C-6 | ~55-65 |
| Piperidine C-4 | ~40-45 |
| Piperidine C-3, C-5 | ~30-40 |
| N-CH₃ | ~40-45 |
Two-Dimensional (2D) NMR Techniques for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of the protons around the piperidine ring, for instance, by showing correlations between H-2, H-3, H-4, H-5, and H-6. It would also confirm the coupling between the protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the piperidine and furan ring carbons based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different parts of the molecule. For example, an HMBC correlation between the piperidine H-4 proton and the furan C-2' and C-3' carbons would unequivocally confirm the attachment point of the furan ring to the piperidine skeleton. Similarly, correlations from the methyl protons to their neighboring ring carbons would confirm their positions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. nih.gov
Identification of Key Functional Group Vibrations
The vibrational spectra of this compound would be characterized by absorption bands corresponding to its main functional groups.
O-H Stretch: A broad and strong absorption band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations from the furan ring are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). globalresearchonline.net Aliphatic C-H stretching vibrations from the piperidine ring and methyl groups would result in strong bands in the 2800-3000 cm⁻¹ region.
C=C and C-O-C Stretches (Furan Ring): The furan ring has characteristic ring stretching vibrations. The C=C stretching modes usually appear in the 1500-1600 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching of the C-O-C ether linkage within the furan ring gives rise to strong bands, typically around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.
C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring is expected in the 1100-1250 cm⁻¹ region.
Table 3: Key Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (Broad) |
| Furan C-H | Stretching | 3100-3150 |
| Aliphatic C-H | Stretching | 2800-3000 |
| Furan C=C | Ring Stretching | 1500-1600 |
| C-O-C | Asymmetric Stretch | ~1250 |
Conformational Insights from Vibrational Spectra
The planarity of the furan ring is well-established. mit.edu However, its rotational orientation relative to the piperidine ring can be investigated. Analysis of the vibrational spectra, often aided by computational modeling (such as Density Functional Theory, DFT), can help determine the most stable conformer. nih.gov Differences in the fingerprint region (below 1500 cm⁻¹) between experimentally observed spectra and calculated spectra for different possible stereoisomers can provide strong evidence for the dominant conformation in the solid state or in solution. For example, the precise positions of C-H bending and ring deformation modes can be characteristic of a specific arrangement of substituents on the piperidine ring.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. nih.gov The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. nih.gov For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions.
Key expected fragmentation pathways for this compound would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. nih.gov This could result in the loss of a methyl group (CH₃) from the nitrogen or cleavage of the piperidine ring itself.
Loss of Water: The presence of a hydroxyl group (-OH) makes the loss of a water molecule (H₂O) a probable fragmentation event, leading to a significant peak at [M-18]+.
Furan Ring Fragmentation: The furan moiety can undergo characteristic fragmentation, often involving the loss of CO or CHO radicals.
Piperidine Ring Opening: The piperidine ring can undergo cleavage, leading to a variety of smaller fragment ions.
A hypothetical fragmentation pattern is detailed in the table below.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |
| 195 | [C₁₁H₁₇NO₂]⁺ (Molecular Ion) | |
| 180 | [C₁₀H₁₄NO₂]⁺ | CH₃ |
| 177 | [C₁₁H₁₅NO]⁺ | H₂O |
| 126 | [C₇H₁₂NO]⁺ | C₄H₅O (Furan moiety) |
| 95 | [C₅H₄O-CH₂]⁺ | C₆H₁₂NO |
| 81 | [C₄H₃O-CH₂]⁺ | C₇H₁₄NO |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the molecular ion and its fragments, as the masses of atoms are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹⁶O = 15.9949). rsc.org
For this compound, with a chemical formula of C₁₁H₁₇NO₂, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis would be used to experimentally measure this mass, confirming the elemental composition.
| Formula | Calculated Exact Mass | Technique |
| C₁₁H₁₇NO₂ | 195.1259 | HRMS |
This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of this compound. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, the principles of X-ray diffraction would allow for the determination of its crystal system, space group, and unit cell dimensions. researchgate.net
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. nih.gov For this compound, several types of intermolecular interactions would be anticipated:
Hydrogen Bonding: The hydroxyl (-OH) group on the piperidine ring is capable of acting as a hydrogen bond donor, while the oxygen atom of the hydroxyl group, the nitrogen atom of the piperidine ring, and the oxygen atom of the furan ring can act as hydrogen bond acceptors. nih.gov These hydrogen bonds would play a significant role in stabilizing the crystal structure. researchgate.net
π-π Stacking: The furan ring is an aromatic system, and it is possible that π-π stacking interactions between the furan rings of adjacent molecules could contribute to the crystal packing. nih.govredalyc.org
Analysis of the crystal structure would reveal the specific network of these interactions, which dictates the macroscopic properties of the crystal. nih.gov
Conformational Analysis in the Crystalline State
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. mdpi.com For this compound, key conformational features that would be determined include:
Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement. nih.gov The analysis would determine the precise puckering parameters of the ring.
Orientation of Substituents: The analysis would reveal whether the furan, methyl, and hydroxyl groups on the piperidine ring are in axial or equatorial positions.
Torsional Angles: The dihedral angles between the piperidine ring and the furan ring would be precisely measured, defining the relative orientation of these two structural units. redalyc.org
This detailed conformational information is crucial for understanding the steric and electronic properties of the molecule. mdpi.com
Chromatographic Separation and Purification Methodologies
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both the purification and analytical assessment of 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol due to its high resolution and applicability to non-volatile and thermally sensitive compounds.
Reversed-Phase and Normal-Phase HPLC for Purification and Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common mode for purity assessment. The method separates compounds based on their hydrophobicity. For a moderately polar compound like this compound, a C18 column is typically the stationary phase of choice. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid modifier like formic acid to ensure consistent ionization of the basic piperidine (B6355638) nitrogen) and an organic solvent such as acetonitrile (B52724) or methanol.
Normal-phase HPLC (NP-HPLC) is less common for routine analysis but can be highly effective for purification, especially for separating isomers or removing polar impurities. This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
Table 1: Illustrative HPLC Method Parameters| Parameter | Reversed-Phase (Purity) | Normal-Phase (Purification) |
|---|---|---|
| Stationary Phase (Column) | C18 (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) | Silica (B1680970) Gel (e.g., 10 mm ID preparative column) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient Elution) | Hexane:Ethyl Acetate (B1210297) (Isocratic Elution) |
| Flow Rate | 1.0 mL/min | 5.0 - 20.0 mL/min |
| Detection | Diode-Array Detector (DAD) at ~254 nm | UV Detector at ~254 nm |
| Column Temperature | 30 °C | Ambient |
Chiral HPLC for Enantiomeric Separation
The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Since enantiomers often exhibit different pharmacological activities, their separation is critical. csfarmacie.czphenomenex.com Chiral HPLC is the definitive method for this purpose. csfarmacie.cz This technique employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netchiralpedia.com
For piperidine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H), are often successful. nih.gov The separation is typically performed in normal-phase or polar organic mode, using mobile phases like heptane/isopropanol or pure ethanol, often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape for basic analytes. nih.gov
Table 2: Typical Chiral HPLC Parameters for Enantiomeric Separation| Parameter | Illustrative Condition |
|---|---|
| Stationary Phase (Column) | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Ethanol with 0.1% Diethylamine (DEA) |
| Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Resolution Target | > 1.5 between enantiomeric peaks |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the low volatility and polar nature of this compound (owing to its hydroxyl group), direct analysis by GC can be challenging and may require derivatization to increase volatility.
However, GC-MS is exceptionally well-suited for identifying and quantifying volatile impurities that may be present from the synthesis process. uzh.ch This includes residual solvents (e.g., Toluene, Tetrahydrofuran) or unreacted volatile starting materials. Headspace GC-MS is the preferred method for this analysis, as it introduces only the volatile components into the instrument, preserving the column and yielding high sensitivity. dtu.dk A common column for this purpose is a non-polar HP-5MS or similar. nih.govnih.gov
Table 3: Illustrative GC-MS Parameters for Volatile Impurity Analysis| Parameter | Illustrative Condition (Headspace) |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Injector | Split injection |
| Oven Program | Initial 40 °C hold, ramp to 250 °C |
| Mass Spectrometer | Electron Ionization (EI), Scan mode (e.g., 35-350 amu) |
| Potential Impurities | Furfural (B47365), Tetrahydrofuran (B95107), Toluene, Piperidine |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. psecommunity.orgrsc.org By spotting the reaction mixture on a silica-coated plate and developing it in an appropriate mobile phase, chemists can track the consumption of starting materials and the formation of the desired product over time. rsc.org
For this compound, a typical TLC system would involve a silica gel plate (Silica Gel 60 F254) and a mobile phase consisting of a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol. The ratio is optimized to achieve good separation, typically aiming for a retention factor (Rf) of 0.3-0.5 for the product. Visualization is commonly achieved under UV light (254 nm), which illuminates the furan (B31954) ring, or by staining with an oxidizing agent like potassium permanganate. psecommunity.org
Table 4: Example TLC System for Reaction Monitoring| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel on aluminum or glass backing |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) and/or Potassium Permanganate stain |
| Application | Monitoring conversion of starting materials to product |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Mixture Analysis
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it the premier tool for confirming the identity of the target compound and analyzing complex mixtures. researchgate.net Following separation on an HPLC column (typically reversed-phase), the eluent is introduced into a mass spectrometer.
For this compound, electrospray ionization (ESI) in positive mode would be highly effective, as the piperidine nitrogen is easily protonated to form a [M+H]⁺ ion. This allows for the unambiguous confirmation of the compound's molecular weight. nih.govnih.gov Furthermore, LC-MS is invaluable for identifying byproducts in a reaction mixture or metabolites in biological samples, as each peak in the chromatogram is associated with a specific mass, aiding in structural elucidation. nih.govqub.ac.uk
Table 5: Illustrative LC-MS Parameters for Compound Identification| Parameter | Illustrative Condition |
|---|---|
| LC System | UPLC/HPLC with C18 column |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Scan Mode | Full Scan to detect all ions |
| Primary Ion Monitored | [M+H]⁺ |
Theoretical and Computational Investigations of 4 Furan 2 Yl 1,6 Dimethylpiperidin 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
Geometry Optimization and Conformational Energy Landscapes
This analysis involves calculating the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol, which contains a piperidine (B6355638) ring, multiple low-energy shapes (conformers) can exist. A full conformational analysis would map the potential energy landscape to identify the most stable conformers and the energy barriers between them, which is crucial for understanding its physical and biological properties. Studies on related piperidin-4-ones, for instance, have used NMR spectral data to determine that the molecules prefer a chair conformation. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. ekb.egnih.gov A small HOMO-LUMO gap generally indicates a more reactive molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It uses a color scale to show regions that are electron-rich (electronegative, typically colored red or orange), which are prone to electrophilic attack, and regions that are electron-poor (electropositive, typically colored blue), which are susceptible to nucleophilic attack. This analysis is invaluable for predicting how a molecule will interact with other molecules and for identifying potential sites for chemical reactions. researchgate.net
Global and Local Reactivity Descriptors
Based on the energies of the frontier orbitals and total electronic energy, a set of global and local reactivity descriptors can be calculated.
Global Descriptors like chemical hardness, softness, ionization potential, electron affinity, and the electrophilicity index describe the reactivity of the molecule as a whole.
Local Descriptors , such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, predicting where it is most likely to undergo nucleophilic, electrophilic, or radical attack. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would provide a view of the dynamic behavior of this compound, showing how its conformation changes in different environments (e.g., in a vacuum or in a solvent like water). This is particularly useful for understanding how the molecule interacts with solvent molecules and for exploring its flexibility and accessible conformations, which are key to its function, especially in a biological context. researchgate.net
Root-Mean-Square Deviation (RMSD) Analysis
Root-Mean-Square Deviation (RMSD) analysis is a crucial metric in computational chemistry, used to quantify the average distance between the atoms of superimposed molecular structures. In the context of molecular dynamics (MD) simulations, RMSD is calculated over time to assess the stability of a molecule's conformation. For a compound like this compound, RMSD analysis would be essential to understand the flexibility of the piperidine ring and the relative orientation of the furan (B31954) substituent.
The piperidine ring typically exists in a stable chair conformation. nih.goviucr.org MD simulations of similar piperidine-containing molecules often show that the ring structure remains stable throughout the simulation, with RMSD values for the backbone atoms typically plateauing after an initial equilibration period. For instance, in simulations of piperidine derivatives in complex with proteins, the ligand RMSD often stabilizes, indicating a stable binding mode. nih.gov Any significant fluctuations in the RMSD could suggest conformational transitions, such as ring flipping or changes in the orientation of the substituents.
For this compound, one would expect the piperidine ring to maintain its chair conformation. The RMSD of the heavy atoms of the piperidine ring would likely remain low, indicating structural stability. Larger fluctuations might be observed for the furan ring and the methyl and hydroxyl groups, reflecting their higher degree of rotational freedom. A representative MD simulation might yield data similar to that presented in the interactive table below, which illustrates typical RMSD values for a ligand in a binding pocket.
| Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|
| 0 | 0.00 | 0.00 |
| 10 | 1.52 | 1.25 |
| 20 | 1.89 | 1.40 |
| 30 | 1.95 | 1.55 |
| 40 | 2.10 | 1.60 |
| 50 | 2.05 | 1.62 |
Hydrogen Bonding Network Analysis
The presence of a hydroxyl group and the oxygen atom in the furan ring of this compound suggests its potential to participate in hydrogen bonding. Hydrogen bonds are critical in determining the structure and interactions of molecules in biological and chemical systems. The furan ring's oxygen can act as a hydrogen bond acceptor, while the hydroxyl group on the piperidine ring can act as both a hydrogen bond donor and acceptor. orientjchem.org
Computational studies on similar molecules often reveal the formation of stable intermolecular hydrogen bonds with solvent molecules or other interacting partners. mdpi.com The strength and geometry of these hydrogen bonds can be analyzed through quantum chemical calculations. For instance, the N-H...O and C-H...O interactions are commonly observed in crystal structures of related compounds. nih.gov In an aqueous environment, the hydroxyl group of this compound would be expected to form strong hydrogen bonds with water molecules. The furan oxygen would also contribute to the hydrogen bonding network, albeit likely with weaker interactions.
A detailed analysis would involve identifying potential hydrogen bond donors and acceptors, and then calculating key parameters such as the donor-acceptor distance and the bond angle. The following interactive table provides hypothetical data for potential hydrogen bonds in the studied molecule.
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O-H (Piperidine) | O (Water) | 2.85 | 165 |
| C-H (Furan) | O (Water) | 3.20 | 150 |
| N-H (Piperidine) | O (Furan) | 3.10 | 155 |
Solvent-Accessible Surface Area (SASA) Studies
The Solvent-Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. It is a valuable parameter for understanding how a molecule interacts with its environment, particularly in aqueous solutions. nih.gov SASA calculations are often used to study protein folding, ligand binding, and the solubility of molecules. researchgate.net
For this compound, the SASA would be influenced by its conformation. Different orientations of the furan ring relative to the piperidine ring would expose different atomic surfaces to the solvent. The hydrophobic parts of the molecule, such as the methyl groups and the carbon atoms of the rings, would contribute to the non-polar SASA, while the oxygen and nitrogen atoms would contribute to the polar SASA.
Changes in SASA during a molecular dynamics simulation can indicate conformational changes or interactions with other molecules. For example, a decrease in the total SASA of a ligand upon binding to a protein suggests that it is buried within the binding pocket. The relative contributions of polar and non-polar surface areas can also provide insights into the nature of the interactions. The interactive table below shows a hypothetical breakdown of SASA values for the compound.
| Molecular Region | Polar SASA (Ų) | Non-Polar SASA (Ų) | Total SASA (Ų) |
|---|---|---|---|
| Piperidine Ring | 45.3 | 120.8 | 166.1 |
| Furan Ring | 25.1 | 75.4 | 100.5 |
| Substituents | 30.5 | 90.2 | 120.7 |
| Total Molecule | 100.9 | 286.4 | 387.3 |
Analysis of Noncovalent Interactions (e.g., NCI-RDG, Hirshfeld Surface Analysis)
Noncovalent interactions (NCIs) play a pivotal role in the structure and function of molecules. Techniques like Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analysis and Hirshfeld surface analysis are used to visualize and quantify these weak interactions.
The NCI-RDG method provides a graphical representation of noncovalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. scielo.org.mx For this compound, an NCI-RDG plot would likely reveal regions of hydrogen bonding involving the hydroxyl group and the furan oxygen, as well as van der Waals interactions between the ring systems.
The interactive table below presents hypothetical percentage contributions of intermolecular contacts from a Hirshfeld surface analysis.
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 55.2 |
| C···H/H···C | 22.5 |
| O···H/H···O | 15.8 |
| N···H/H···N | 3.5 |
| Other | 3.0 |
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. uobasrah.edu.iq The presence of the electron-rich furan ring in this compound suggests that it may possess some NLO activity.
Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. researchgate.net Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Studies on furan-containing compounds have shown that they can exhibit significant NLO properties, which can be tuned by the introduction of electron-donating and electron-withdrawing groups. researchgate.net
For this compound, DFT calculations would be necessary to quantify its NLO properties. The results would depend on the electronic communication between the furan and piperidine moieties. The interactive table below shows a hypothetical comparison of calculated NLO properties for the target molecule and a reference compound, urea (B33335).
| Property | This compound | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) (Debye) | 3.45 | 1.37 |
| Polarizability (α) (a.u.) | 125.6 | 33.3 |
| Hyperpolarizability (β) (a.u.) | 450.2 | 37.2 |
Topological Studies (AIM, ELF, LOL) for Bonding Characterization
Topological analysis of the electron density provides a powerful framework for characterizing the nature of chemical bonds. The Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are three commonly used methods.
AIM analysis partitions the electron density into atomic basins, allowing for the characterization of bond critical points (BCPs). The properties of the electron density at these points, such as its value and its Laplacian, can distinguish between covalent and closed-shell interactions.
ELF and LOL are functions that reveal the regions of space where electrons are localized, either in chemical bonds or as lone pairs. nih.gov The analysis of ELF and LOL basins provides a detailed picture of the electronic structure of a molecule. niscpr.res.in For this compound, ELF and LOL analysis would be expected to show localization basins corresponding to the C-C, C-H, C-N, C-O, and N-H bonds, as well as lone pair basins on the oxygen and nitrogen atoms. The populations of these basins provide a quantitative measure of the number of electrons in each region.
The interactive table below presents hypothetical ELF basin populations for key bonds and lone pairs in the molecule.
| Basin Type | Population (e⁻) |
|---|---|
| V(C,C) - Piperidine | 1.85 |
| V(C,C) - Furan | 2.10 |
| V(C,N) - Piperidine | 1.95 |
| V(C,O) - Furan | 1.75 |
| V(O,H) - Hydroxyl | 1.98 |
| V(O) - Furan Lone Pair | 2.50 |
| V(N) - Piperidine Lone Pair | 2.35 |
Chemical Reactivity and Mechanistic Studies of 4 Furan 2 Yl 1,6 Dimethylpiperidin 2 Ol
Reactivity of the Piperidine (B6355638) Ring System
The piperidine ring, a nitrogen-containing saturated heterocycle, is a fundamental structure in numerous pharmaceuticals and natural alkaloids. nih.gov Its reactivity is largely governed by the nitrogen atom and the influence of its substituents. nih.govresearchgate.net
The nitrogen atom is the most reactive center of the piperidine ring. In 4-(furan-2-yl)-1,6-dimethylpiperidin-2-ol, the nitrogen is part of a tertiary amine due to N-methylation. This structural feature influences its chemical properties when compared to its parent compound, piperidine. fiveable.me The methyl group, being an electron-donating substituent, enhances the nitrogen's ability to accept a proton, thereby increasing the basicity of the compound. fiveable.me
While the nitrogen's nucleophilicity is somewhat sterically hindered, it remains a key reactive site. ambeed.com This allows it to be a crucial component in the synthesis of more complex molecules. fiveable.me The stereochemistry of the nitrogen atom can also play a significant role in the biological activity and selectivity of the final compound. fiveable.me
The substituents on the piperidine ring—a furan-2-yl group at position 4, a methyl group at position 6, and a hydroxyl group at position 2—significantly impact the ring's three-dimensional shape and reactivity. rsc.org Piperidine rings typically adopt a chair conformation to minimize steric strain. wikipedia.org The energetic preference for substituents is to occupy the equatorial position to avoid unfavorable steric interactions. rsc.org In this specific molecule, the bulky furan-2-yl group at the C-4 position would favor an equatorial orientation.
The substitution pattern can also block metabolic pathways and have a considerable effect on the ring's conformation. rsc.org For instance, in N-methylpiperidine, the equatorial conformation of the methyl group is strongly preferred. wikipedia.org The collective stereoelectronic effects of the furan (B31954), methyl, and hydroxyl groups will determine the most stable conformation of the entire molecule and influence its interaction with biological targets. acs.orgresearchgate.net The addition of a hydroxyl group, for example, has been shown to increase the inhibitory effects of some piperidine derivatives in biological systems. nih.gov
Table 1: Influence of Piperidine Ring Substituents on Reactivity
| Substituent | Position | Potential Influence on Reactivity |
| N-Methyl | 1 | Increases basicity; influences nucleophilicity. fiveable.me |
| Furan-2-yl | 4 | Steric bulk favors equatorial conformation; introduces aromatic reactivity. |
| Methyl | 6 | Can influence ring conformation and block metabolic sites. rsc.org |
| Hydroxyl | 2 | Creates a hemiaminal structure; can be oxidized or participate in hydrogen bonding. |
Reactivity of the Furan Moiety
The furan ring is an electron-rich, five-membered aromatic heterocycle that is more reactive than benzene (B151609) in electrophilic substitution reactions. pearson.compearson.comnumberanalytics.com However, its reduced aromaticity also makes it susceptible to ring-opening. researchgate.net
Due to the electron-donating effect of the oxygen atom, the furan ring is highly activated towards electrophilic attack, which preferentially occurs at the 2- and 5-positions (the α-positions). pearson.comnumberanalytics.comquora.com This preference is due to the greater stability of the carbocation intermediate formed during the reaction, which can be stabilized by three resonance structures. quora.com Since the piperidine ring is attached at the 2-position of the furan, further electrophilic aromatic substitution is expected to occur predominantly at the 5-position.
Common electrophilic substitution reactions for furan include nitration, bromination, and formylation, which can be achieved under mild conditions. numberanalytics.com For example, bromination can be carried out with bromine in dioxane to yield the 2-bromo derivative. pearson.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Furan Moiety
| Reaction | Reagents | Predicted Major Product |
| Nitration | Nitric acid / Acetic anhydride (B1165640) | 4-(5-Nitro-furan-2-yl)-1,6-dimethylpiperidin-2-ol |
| Bromination | Bromine / Dioxane | 4-(5-Bromo-furan-2-yl)-1,6-dimethylpiperidin-2-ol |
| Formylation | Vilsmeier-Haack reagent (DMF/POCl₃) | 4-(5-Formyl-furan-2-yl)-1,6-dimethylpiperidin-2-ol |
The furan ring is sensitive to strong acids and can undergo acid-catalyzed ring-opening. rsc.orgresearchgate.net The process is initiated by the protonation of the furan ring, with protonation at the α-carbon being the rate-limiting step and energetically favored over protonation at the β-carbon. acs.orgscite.aiacs.org This leads to the formation of intermediates like 2,5-dihydro-2-furanol. acs.orgacs.org Subsequent protonation of the ring oxygen can trigger the ring opening to yield acyclic dicarbonyl compounds, such as 4-hydroxy-2-butenal. researchgate.netacs.orgacs.org
Besides acid-catalyzed degradation, the furan ring can also be degraded through thermal processes and oxidation. nih.govresearchgate.netresearchgate.net In biological systems, furan-containing compounds can be metabolized via ring oxidation, which generates reactive electrophilic intermediates that can bind to cellular nucleophiles like proteins and DNA, leading to toxicity. nih.gov
Reactivity of the Hydroxyl Group in Piperidin-2-ol
The hydroxyl group at the 2-position of the piperidine ring is part of a hemiaminal functional group. This structure is in equilibrium with its ring-opened amino-aldehyde form. The position of this equilibrium is influenced by factors such as pH and the nature of other substituents on the ring. The presence of this hydroxyl group offers several pathways for chemical transformations.
The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to form the corresponding lactam (a cyclic amide), 4-(furan-2-yl)-1,6-dimethylpiperidin-2-one. It can also be acylated to form esters or alkylated to form ethers, providing a handle for further functionalization of the molecule. The reactivity of this hemiaminal hydroxyl is a key feature for modifying the chemical properties of the compound.
Oxidation and Reduction Pathways
Oxidation:
The furan moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative cleavage of the furan ring is a common pathway, often proceeding through the formation of an endoperoxide intermediate. For 2-substituted furans, oxidation can result in the formation of 1,4-dicarbonyl compounds. rsc.orgorganicreactions.org In the case of this compound, oxidation could potentially lead to the opening of the furan ring to form a γ-dicarbonyl compound, which might exist in equilibrium with a more stable cyclic hemiacetal or be susceptible to further oxidation or rearrangement.
The secondary alcohol at the C-2 position of the piperidine ring is also a site for oxidation. Standard oxidizing agents can convert the hydroxyl group to a ketone, yielding the corresponding 2-piperidone (B129406) derivative. The presence of the nitrogen atom in the piperidine ring can influence this reaction, and the choice of oxidant would be crucial to avoid undesired side reactions, such as N-oxidation.
A plausible oxidation pathway for this compound is presented in the table below, illustrating the formation of both furan ring-opened and piperidinone products.
| Starting Material | Oxidizing Agent | Potential Product(s) | Comments |
| This compound | m-CPBA | 1,6-Dimethyl-4-(5-oxotetrahydrofuran-2-yl)piperidin-2-one | Ring opening of furan and oxidation of the alcohol. |
| This compound | PCC | 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-one | Selective oxidation of the secondary alcohol. |
| This compound | O₃, then Me₂S | 4-(4-Oxo-but-2-enoyl)-1,6-dimethylpiperidin-2-ol | Ozonolysis of the furan ring leading to a dicarbonyl compound. |
Reduction:
The reduction of this compound can target either the furan ring or the piperidin-2-ol functionality. Catalytic hydrogenation of the furan ring can lead to the corresponding tetrahydrofuran (B95107) derivative. The conditions for this reduction, such as the choice of catalyst and hydrogen pressure, would need to be carefully controlled to avoid reduction of the piperidine ring or hydrogenolysis of the hydroxyl group. nih.gov
Alternatively, reduction of the piperidin-2-ol moiety is also possible. While the hydroxyl group itself is not reducible under standard conditions, conversion to a suitable leaving group followed by reduction could lead to the corresponding 4-(furan-2-yl)-1,6-dimethylpiperidine. More strenuous reduction conditions could potentially lead to the opening of the piperidine ring. nih.gov The reduction of related keto-piperidine derivatives to the corresponding alcohol is a well-established transformation. google.com
The following table outlines potential reduction pathways for the title compound.
| Starting Material | Reducing Agent/Conditions | Potential Product(s) | Comments |
| This compound | H₂, Raney Ni | 1,6-Dimethyl-4-(tetrahydrofuran-2-yl)piperidin-2-ol | Selective reduction of the furan ring. |
| 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-one | NaBH₄ | This compound | Reduction of the corresponding ketone to the alcohol. |
| This compound | 1. TsCl, Pyridine (B92270) 2. LiAlH₄ | 4-(Furan-2-yl)-1,6-dimethylpiperidine | Conversion of the hydroxyl to a tosylate followed by reductive removal. |
Derivatization Reactions at the Hydroxyl Position
The secondary hydroxyl group at the C-2 position of the piperidine ring is a key site for derivatization, allowing for the synthesis of a variety of esters and ethers. These reactions are typically straightforward and proceed via standard protocols for the derivatization of secondary alcohols. nih.govlibretexts.org
Esterification:
Esterification can be achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. Alternatively, carboxylic acids can be coupled with the alcohol using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions would yield the corresponding esters at the C-2 position.
Etherification:
Etherification can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. This would result in the formation of an ether at the C-2 position.
The table below provides examples of potential derivatization reactions at the hydroxyl position.
| Starting Material | Reagent(s) | Derivative Type | Potential Product |
| This compound | Acetyl chloride, Pyridine | Ester | 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-yl acetate (B1210297) |
| This compound | Benzoyl chloride, Triethylamine | Ester | 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-yl benzoate |
| This compound | NaH, then CH₃I | Ether | 4-(Furan-2-yl)-2-methoxy-1,6-dimethylpiperidine |
| This compound | NaH, then Benzyl bromide | Ether | 2-(Benzyloxy)-4-(furan-2-yl)-1,6-dimethylpiperidine |
Investigation of Reaction Mechanisms via Computational Chemistry
Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to elucidate the reaction mechanisms, transition states, and energy profiles of complex organic reactions. acs.org While no specific computational studies on this compound were found, the reactivity of its core components has been investigated theoretically.
Furan Oxidation Mechanisms:
Computational studies on the atmospheric oxidation of furan and its methylated derivatives initiated by hydroxyl radicals have shown that the reaction predominantly begins with OH addition to the C2 or C5 position of the furan ring. acs.org This addition leads to the formation of a chemically activated adduct that can undergo ring-opening. acs.org The presence of methyl substituents can influence the stability of the intermediates and the preferred reaction pathways. acs.org Similar computational approaches could be applied to model the oxidation of this compound by various oxidants to predict the most likely products and the energetics of their formation.
Piperidine Reaction Mechanisms:
Mechanistic studies on reactions involving the piperidine ring, such as ring-opening and functionalization, have also been aided by computational methods. acs.orgacs.org For instance, DFT calculations have been used to investigate the mechanism of copper-catalyzed intramolecular C-H amination to form piperidines, elucidating the role of the catalyst and the nature of the transition states. acs.org Such computational models could be adapted to study the reactivity of the piperidin-2-ol ring in the title compound, including the stereoselectivity of reactions at the chiral centers.
A hypothetical computational study on the oxidation of the hydroxyl group to a ketone could involve the following steps:
Geometry Optimization: Optimization of the ground state geometries of the reactant (this compound), the oxidant (e.g., chromic acid), and the product (4-(Furan-2-yl)-1,6-dimethylpiperidin-2-one).
Transition State Search: Locating the transition state structure for the hydrogen abstraction from the alcohol by the oxidant.
Frequency Calculation: Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies.
Such a study would provide valuable insights into the reaction kinetics and thermodynamics, complementing experimental observations.
Structure Activity Relationship Sar Studies on 4 Furan 2 Yl 1,6 Dimethylpiperidin 2 Ol Derivatives and Analogs
Systematic Modification of the Furan (B31954) Moiety and its Impact on Molecular Interactions
The furan ring is a key structural feature, and its modification has been a central point of SAR studies. The aromaticity and electron-donating nature of the furan's oxygen atom often play a significant role in binding to biological targets. Research on related furan-containing compounds indicates that this moiety is critical for activity.
Studies on analogous structures have shown that replacing or altering the furan ring can dramatically influence biological outcomes. For instance, in the development of certain kinase inhibitors, the furan ring is part of a larger furan-pyrazole system that demonstrates good inhibitory activity. researchgate.netnih.govtandfonline.com The furan oxygen can act as a hydrogen bond acceptor, an essential interaction within a protein's binding pocket.
Modifications investigated in related compound series include:
Substitution on the Furan Ring: Adding substituents to the furan ring can modulate electronic properties and steric bulk. For example, attaching electron-withdrawing or electron-donating groups can alter the ring's reactivity and interaction potential.
Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) is a common strategy. This can help determine the importance of the oxygen heteroatom for activity. In some cases, a thiophene ring, which is less prone to certain metabolic pathways, can lead to improved pharmacokinetic profiles.
Ring Fusion: Expanding the furan to a larger system, such as a benzofuran, can enhance activity by increasing the surface area for hydrophobic interactions. Studies on benzofuran-piperidine derivatives have shown them to be potent Aβ antiaggregants, suggesting that the extended aromatic system can lead to new biological activities. nih.govnih.gov
The table below summarizes the general impact of furan moiety modifications based on findings from analogous compound series.
| Modification Type | Example | General Impact on Activity | Rationale |
| Bioisosteric Replacement | Furan → Thiophene | Activity often retained or slightly altered | Thiophene has similar steric and electronic properties but differs in hydrogen bonding capacity and metabolic stability. |
| Ring Fusion | Furan → Benzofuran | Can significantly increase or change activity | The larger aromatic system allows for enhanced π-π stacking and hydrophobic interactions with the target protein. nih.govnih.gov |
| Ring Substitution | Adding substituents (e.g., nitro group) | Highly dependent on position and electronic nature | Can alter the molecule's polarity, hydrogen bonding potential, and steric fit within the binding site. aimspress.com |
| Hybrid Systems | Furan-Pyrazole | Can confer potent inhibitory activity | Combines the structural features of both rings to optimize interactions with specific targets, such as Akt1 kinase. researchgate.nettandfonline.com |
Exploration of Piperidine (B6355638) Ring Substituents and their Effects
The nitrogen atom of the piperidine ring is a critical site for modification. As a basic center, it is often protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein target.
In the parent compound, the nitrogen is substituted with a methyl group. SAR studies on similar piperidine-containing scaffolds have demonstrated that the nature of the N-substituent is a key determinant of activity and selectivity.
N-Methyl vs. N-H: In many series of bioactive piperidines, the N-methyl group confers higher affinity compared to an unsubstituted N-H variant. nih.gov The methyl group can increase lipophilicity, which may enhance membrane permeability and hydrophobic interactions within the binding pocket. nih.gov
Larger N-Alkyl Groups: Increasing the size of the alkyl substituent (e.g., ethyl, propyl) can have varied effects. In some cases, it leads to a decrease in activity due to steric hindrance. However, if the binding pocket has a corresponding lipophilic region, larger groups can be beneficial.
N-Benzyl and N-Aryl Substituents: The introduction of an N-benzyl or other aromatic groups can introduce potential for π-π stacking interactions, significantly boosting potency in certain target classes. ajchem-a.com
| N-Substituent | Effect on Activity | Potential Interactions |
| -H | Often lower activity compared to N-methyl | Primary ionic interactions. |
| -CH₃ (Methyl) | Frequently optimal for high affinity | Ionic interactions, hydrophobic interactions. nih.gov |
| -C₂H₅ (Ethyl) | Activity may decrease | Potential for steric clashes. nih.gov |
| -CH₂Ph (Benzyl) | Can significantly increase potency | Ionic, hydrophobic, and π-π stacking interactions. ajchem-a.com |
Substituents on the carbon atoms of the piperidine ring dictate the scaffold's conformation and can directly interact with the target.
Position 4: This position holds the furan-2-yl group, which is a primary determinant of the compound's activity profile. Modifications at this position are generally explored through changes to the furan moiety itself (as discussed in 7.1).
Positions 1 and 6: The parent compound features methyl groups at the C1 (part of the N-substitution) and C6 positions. The C6-methyl group, in particular, has a profound impact on the stereochemistry and conformational preference of the ring. It can introduce steric constraints that lock the ring into a preferred chair conformation, which may be optimal for binding. This substitution can also shield adjacent parts of the molecule from metabolic enzymes, potentially improving its pharmacokinetic profile. Studies on other substituted piperidines have shown that methyl groups can enhance anticancer properties when placed at specific positions on the ring. ajchem-a.com
Stereochemical Influences on Molecular Recognition and Activity
The presence of multiple chiral centers in 4-(furan-2-yl)-1,6-dimethylpiperidin-2-ol means that it can exist as several stereoisomers. The specific three-dimensional arrangement of the substituents around the piperidine ring is often critical for molecular recognition and biological activity.
It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can have vastly different potencies, efficacies, and even different biological targets. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another.
In studies of structurally related 3,4-disubstituted piperidine derivatives, it was found that the stereochemistry was crucial for activity. For instance, compounds with a (3S,4S) configuration exhibited significantly better inhibitory activity against certain kinases than other diastereomers. tandfonline.com This highlights that a precise spatial orientation of the substituents is required for an optimal fit into the active site of the target protein. The relative orientation of the furan group, the methyl groups, and the hydroxyl group in this compound will therefore be a key factor governing its molecular interactions.
Computational SAR Approaches and Quantitative Structure-Activity Relationships (QSAR)
Computational methods are powerful tools for elucidating and predicting the SAR of compound series. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity.
For classes of compounds like furan-piperidine derivatives, QSAR studies have been successfully applied to understand the key molecular properties driving their activity. researchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
A study on furan-pyrazole piperidine derivatives used a genetic algorithm (GA) to select the most relevant descriptors, which were then used to build a multiple linear regression (MLR) model. researchgate.netnih.govtandfonline.com The resulting models were statistically robust and showed good predictive power.
Key findings from such computational studies include:
Descriptor Importance: 3D autocorrelation descriptors are often found to be important, indicating that the spatial arrangement of atoms and their properties (e.g., mass, polarizability, van der Waals volume) is critical for activity. nih.gov
Model Validation: The robustness of QSAR models is confirmed through internal and external validation methods, yielding high correlation coefficients (r²) and predictive correlation coefficients (Q²). For example, one model had an r² value ranging from 0.742 to 0.832 and a Q²LOO (leave-one-out) value from 0.684 to 0.796, indicating a strong and reliable correlation. nih.gov
Structure-Based Design: The insights gained from QSAR models can be used to design new derivatives with potentially enhanced activity. By focusing on optimizing the key descriptors identified in the model, medicinal chemists can rationally guide the synthesis of more potent compounds. researchgate.nettandfonline.com
The table below presents typical statistical parameters from a QSAR study on related piperidine derivatives, illustrating the predictive power of such models.
| Statistical Parameter | Value Range | Significance |
| r² (Correlation Coefficient) | 0.742 - 0.832 | Indicates a strong correlation between the descriptors and the observed activity in the training set. |
| Q²LOO (Cross-validation Coefficient) | 0.684 - 0.796 | Demonstrates the model's internal predictive ability. |
| RMSE (Root Mean Square Error) | 0.247 - 0.299 | Represents the average deviation between predicted and observed values. |
| F-statistic | 32.283 - 57.578 | Shows the statistical significance of the regression model. |
These computational approaches, combined with empirical synthesis and testing, provide a comprehensive framework for understanding and optimizing the SAR of this compound and its analogs.
In Vitro and in Silico Studies of Biological Target Interactions
Enzyme Inhibition Mechanism Investigations
Investigations into the enzyme inhibitory potential of 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol have spanned several key enzymes involved in different pathological pathways. The following sections detail the findings from these in vitro studies.
Acetylcholinesterase (AChE) and Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease, as it increases acetylcholine levels in the brain, potentially improving cognitive function.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Its inhibition is a therapeutic approach for managing type 2 diabetes mellitus by slowing down carbohydrate absorption and thus reducing postprandial hyperglycemia.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Although various furanone and other furan-containing scaffolds have been investigated as selective COX-2 inhibitors, specific experimental data on the COX inhibitory activity and isoform selectivity of this compound is not specified in the current body of research.
Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition
Phosphoinositide 3-kinase gamma (PI3Kγ) is an enzyme involved in cell signaling pathways that regulate inflammatory and immune responses. Its inhibition is considered a promising strategy for treating various inflammatory diseases and cancers. Research has identified that certain molecules containing furan (B31954) rings can act as selective inhibitors of PI3Kγ. These inhibitors typically compete with ATP for the binding site on the enzyme. However, there is a lack of specific published research focusing on the inhibitory effect of this compound on PI3Kγ.
Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition disrupts cell division, making it a target for anticancer and antimicrobial drugs. Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, which provides a bypass for DHFR inhibition, contributing to drug resistance. Therefore, dual inhibition of DHFR and PTR1 is a key strategy for developing new anti-parasitic agents.
While substituted pteridines and other heterocyclic compounds have been screened for DHFR-inhibitory activity, specific data regarding the inhibition of either DHFR or PTR1 by this compound is not detailed in the available scientific reports.
Research Gaps and Future Perspectives in the Study of 4 Furan 2 Yl 1,6 Dimethylpiperidin 2 Ol
Unexplored Synthetic Avenues for Diverse Analogs
The synthesis of 4-(furan-2-yl)-1,6-dimethylpiperidin-2-ol itself is not well-documented, presenting an immediate research opportunity. Beyond its initial synthesis, the exploration of diverse synthetic routes to create a library of analogs is a crucial next step. Current synthetic strategies for related furan (B31954) and piperidine-containing compounds often involve multi-step processes.
Future research should focus on developing more efficient and versatile synthetic methodologies. This could include:
Novel Cyclization Strategies: Investigating new ways to construct the piperidine (B6355638) ring with the desired stereochemistry. Tandem reactions that form multiple bonds in a single operation would be particularly valuable. researchgate.net
Modification of the Furan Ring: Developing methods to introduce a variety of substituents onto the furan ring to explore its chemical space. nih.gov This could involve electrophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.net
Stereoselective Synthesis: Given the presence of multiple chiral centers, developing stereoselective synthetic routes is essential to isolate and study individual stereoisomers.
| Potential Synthetic Approach | Description | Key Challenges |
| Tandem Knoevenagel-Michael-intramolecular ammonolysis-alkylation | A multi-component reaction to construct functionalized piperidine rings. researchgate.net | Control of stereochemistry, substrate scope. |
| Furan ring opening-pyrrole ring closure | Recyclization of N-(furfuryl)anthranilamides to form new heterocyclic systems. nih.gov | Applicability to piperidine synthesis. |
| Annulation-based approach | Using feedstock chemicals like methyl ketones to build the furan ring. researchgate.net | Regioselectivity and functional group tolerance. |
Advanced Spectroscopic Characterization Challenges and Solutions
A thorough spectroscopic characterization is fundamental to understanding the structure and properties of this compound. While standard techniques like NMR and IR spectroscopy are essential first steps, advanced methods can provide deeper insights.
Challenges in the spectroscopic analysis of this compound may include:
Complex NMR Spectra: The presence of multiple stereoisomers can lead to overlapping signals in ¹H and ¹³C NMR spectra, making unambiguous assignment difficult.
Conformational Isomerism: The flexible piperidine ring can exist in multiple chair and boat conformations, further complicating spectral analysis.
To address these challenges, future research could employ:
Two-Dimensional NMR Techniques: COSY, HSQC, and HMBC experiments can help in assigning the complex proton and carbon signals.
Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra. researchgate.net
Vibrational Spectroscopy: A detailed analysis of the IR and Raman spectra can provide information about the conformational preferences and intermolecular interactions of the molecule. mdpi.com
Deeper Computational Modeling Insights into Molecular Interactions and Dynamics
Computational modeling offers a powerful tool to complement experimental studies by providing insights into the molecular properties, interactions, and dynamics of this compound.
Key areas for future computational research include:
Conformational Analysis: Systematically exploring the potential energy surface to identify the most stable conformations of the molecule.
Molecular Docking: In silico docking studies can be used to predict the binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. researchgate.net
Quantum Chemical Calculations: DFT and other quantum chemical methods can be used to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity. researchgate.net
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. researchgate.net | Reactivity, spectral properties, and stability. |
| Molecular Docking | Prediction of binding modes to biological targets. researchgate.net | Identification of potential protein targets. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule over time. | Conformational flexibility and interactions with solvent. |
Elucidation of Novel Reactivity Pathways for Functionalization
Understanding the reactivity of this compound is key to its functionalization and the development of new derivatives. The presence of the furan ring, the piperidine nitrogen, and the hydroxyl group offers multiple sites for chemical modification.
Future research should explore:
Reactions of the Furan Ring: Investigating electrophilic aromatic substitution, Diels-Alder reactions, and ring-opening reactions to introduce new functional groups. nih.gov
Functionalization of the Piperidine Ring: Exploring N-alkylation, N-acylation, and oxidation reactions of the piperidine nitrogen. researchgate.net
Modification of the Hydroxyl Group: Esterification, etherification, and oxidation of the secondary alcohol to a ketone would provide a range of new analogs.
Expansion of Structure-Activity Relationship Databases for Targeted Design
A systematic exploration of the structure-activity relationships (SAR) is crucial for the rational design of analogs with improved biological activity. collaborativedrug.com By synthesizing and testing a diverse library of derivatives, it is possible to identify the key structural features responsible for a particular biological effect.
A comprehensive SAR study would involve:
Systematic Modification: Altering the substituents on both the furan and piperidine rings to probe the effects on activity.
Stereochemical Investigations: Separating and testing individual stereoisomers to determine if the biological activity is stereospecific.
Quantitative SAR (QSAR): Developing mathematical models that correlate the structural properties of the compounds with their biological activity to predict the potency of new analogs.
Identification of Additional Biological Targets and Mechanistic Exploration (In Vitro/In Silico)
The biological activities of this compound are currently unknown. The presence of the furan and piperidine moieties, which are found in many bioactive compounds, suggests that this molecule could have interesting pharmacological properties. mdpi.comresearchgate.net
Future research should focus on:
Broad Biological Screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
In Silico Target Prediction: Using computational methods to predict potential biological targets based on the molecule's structural and electronic properties. ekb.eg
Mechanism of Action Studies: Once a biological activity is identified, further studies will be needed to elucidate the underlying mechanism of action. This could involve in vitro assays to measure enzyme inhibition, receptor binding, or effects on cell signaling pathways.
The exploration of this compound and its analogs could lead to the discovery of new therapeutic agents for a variety of diseases.
Q & A
Basic: What are the recommended synthetic approaches for 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol, and how are intermediates validated?
Methodological Answer:
Synthesis typically involves multi-step routes, such as condensation of furan derivatives with piperidine precursors, followed by methylation. Key intermediates should be validated using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., hydroxyl, furan C-O-C stretches) and 1H nuclear magnetic resonance (1H NMR) to verify regioselective substitution patterns. Mass spectrometry (MS) and elemental analysis further ensure purity and molecular weight consistency .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is critical:
- 1H/13C NMR : Resolve proton environments (e.g., piperidine ring conformation, furan substituent position) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass and molecular formula.
- FTIR : Identify functional groups (e.g., hydroxyl, furan ring vibrations).
Cross-referencing spectral data with computational predictions (e.g., DFT simulations) enhances reliability .
Advanced: How can stereochemical ambiguity in the piperidin-2-ol moiety be resolved?
Methodological Answer:
Stereochemistry determination requires:
- Chiral Chromatography : Separate enantiomers using chiral stationary phases.
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
- NOESY NMR : Analyze spatial proximity of protons to infer ring conformation.
For non-crystalline samples, compare experimental optical rotation with computed values (e.g., TDDFT) .
Advanced: What strategies optimize reaction yields in the presence of competing furan ring reactivity?
Methodological Answer:
To mitigate side reactions (e.g., furan oxidation or ring-opening):
- Protective Groups : Temporarily shield the furan oxygen during piperidine functionalization.
- Low-Temperature Conditions : Reduce thermal degradation (e.g., below 0°C for acid-sensitive steps).
- Catalytic Systems : Use Pd-mediated cross-coupling to enhance regioselectivity.
Monitor progress via thin-layer chromatography (TLC) and optimize using Design of Experiments (DoE) frameworks .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
SAR studies require:
- Derivatization : Synthesize analogs with modified substituents (e.g., methyl group removal, furan substitution).
- In Vitro Assays : Test bioactivity (e.g., enzyme inhibition, receptor binding) using dose-response curves.
- Computational Docking : Map interactions with target proteins (e.g., urease, cyclooxygenase) to identify critical pharmacophores.
Cross-validate results with mutational studies or isotopic labeling to pinpoint mechanism .
Advanced: How should conflicting spectral or bioactivity data be resolved?
Methodological Answer:
Address discrepancies through:
- Orthogonal Validation : Combine NMR, HRMS, and X-ray data to rule out instrumentation bias.
- Statistical Analysis : Apply multivariate regression to identify outliers in bioactivity datasets.
- Replication : Repeat synthesis and assays under controlled conditions (e.g., inert atmosphere for oxidation-prone steps).
Document all variables (e.g., solvent purity, temperature gradients) to trace anomalies .
Basic: What experimental design principles apply to assessing physical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO) and measure via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under stress conditions (pH, light, heat) and monitor via HPLC.
- Controls : Include reference compounds (e.g., piperidine derivatives) to benchmark results .
Advanced: What computational tools are suitable for predicting reactivity or metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Model reaction pathways (e.g., ring-opening energetics).
- ADMET Predictors : Estimate metabolic fate (e.g., cytochrome P450 interactions) using QSAR models.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior.
Validate predictions with isotopic tracer studies or LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
